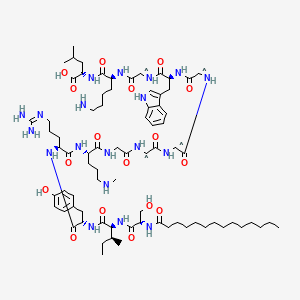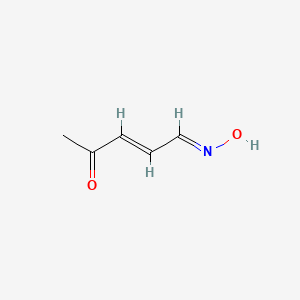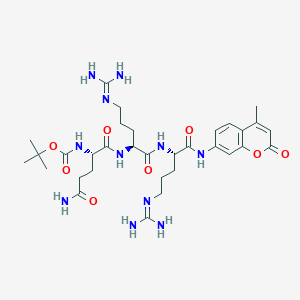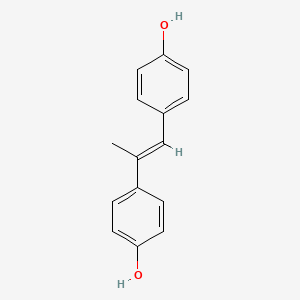
4-CHLOROANILINE-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroaniline-UL-14C is a radiolabeled compound with the molecular formula Cl14C6H4NH2. It is a derivative of 4-chloroaniline, where the carbon atoms are labeled with the radioactive isotope carbon-14. This compound is primarily used in scientific research to trace and study the behavior of 4-chloroaniline in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloroaniline-UL-14C is synthesized by introducing carbon-14 into the molecular structure of 4-chloroaniline. The typical synthetic route involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process is carried out using reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation over a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of radioactive materials and adherence to strict safety protocols to prevent contamination and ensure the safety of workers. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of radiolabeling and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloroaniline-UL-14C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation using palladium on carbon are used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Products include 4-nitroaniline, 4-nitrosoaniline, and azo compounds.
Reduction: The primary product is 4-chloroaniline.
Substitution: Products vary depending on the nucleophile used, such as 4-hydroxyaniline, 4-aminoaniline, or 4-thioaniline.
Scientific Research Applications
4-Chloroaniline-UL-14C is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracing the degradation and transformation of 4-chloroaniline in soil and water systems.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of 4-chloroaniline in biological systems.
Toxicology: Investigating the toxic effects and metabolic pathways of 4-chloroaniline in living organisms.
Chemical Synthesis: Serving as a precursor in the synthesis of radiolabeled pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloroaniline-UL-14C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, potentially causing toxic effects. The radiolabeled carbon-14 allows researchers to track these interactions and study the compound’s behavior in detail .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the ortho position.
3-Chloroaniline: An isomer of 4-chloroaniline with the chlorine atom in the meta position.
4-Bromoaniline: A similar compound where the chlorine atom is replaced with a bromine atom.
Uniqueness of 4-Chloroaniline-UL-14C
This compound is unique due to its radiolabeled carbon-14, which allows for precise tracing and analysis in scientific research. This radiolabeling provides a significant advantage in studying the compound’s behavior, metabolism, and interactions in various systems compared to its non-labeled counterparts .
Properties
CAS No. |
108321-68-2 |
|---|---|
Molecular Formula |
C6H6ClN |
Molecular Weight |
139.507 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)






![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)

